N-{[2-(Cyclopropanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide
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Overview
Description
N-{[2-(Cyclopropanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide is an organic compound characterized by the presence of a cyclopropanesulfonyl group attached to a phenyl ring, which is further connected to a trifluoroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(Cyclopropanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide typically involves the following steps:
Formation of the Cyclopropanesulfonyl Group: This can be achieved by reacting cyclopropane with sulfonyl chloride in the presence of a base such as pyridine.
Attachment to the Phenyl Ring: The cyclopropanesulfonyl group is then attached to a phenyl ring through a Friedel-Crafts acylation reaction.
Introduction of the Trifluoroacetamide Group: The final step involves the reaction of the intermediate with trifluoroacetic anhydride in the presence of a catalyst like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(Cyclopropanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The trifluoroacetamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted amides.
Scientific Research Applications
N-{[2-(Cyclopropanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which N-{[2-(Cyclopropanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide exerts its effects involves interaction with specific molecular targets. The trifluoroacetamide group is known to enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The cyclopropanesulfonyl group may contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2,2,2-trifluoroacetamide
- 2,2,2-Trifluoro-N-phenylacetamide
Uniqueness
N-{[2-(Cyclopropanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide is unique due to the presence of both cyclopropanesulfonyl and trifluoroacetamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential therapeutic effects.
Properties
CAS No. |
918810-23-8 |
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Molecular Formula |
C12H12F3NO3S |
Molecular Weight |
307.29 g/mol |
IUPAC Name |
N-[(2-cyclopropylsulfonylphenyl)methyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C12H12F3NO3S/c13-12(14,15)11(17)16-7-8-3-1-2-4-10(8)20(18,19)9-5-6-9/h1-4,9H,5-7H2,(H,16,17) |
InChI Key |
XTAPYSSMDRJRDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=CC=C2CNC(=O)C(F)(F)F |
Origin of Product |
United States |
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